4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide
説明
4-Chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a benzimidazole core substituted with a methyl group at the 1-position, a tetrazole ring at the 2-position of the benzamide, and a chlorine atom at the 4-position of the benzene ring. This compound combines pharmacophores known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The benzimidazole moiety is a common scaffold in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding and π-π stacking . The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability .
特性
分子式 |
C17H14ClN7O |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14ClN7O/c1-24-14-5-3-2-4-13(14)21-16(24)9-19-17(26)12-7-6-11(18)8-15(12)25-10-20-22-23-25/h2-8,10H,9H2,1H3,(H,19,26) |
InChIキー |
GEUQFXMLLWUBKZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
製品の起源 |
United States |
準備方法
Preparation of 1-Methyl-1H-Benzimidazole-2-Carbaldehyde
Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For 1-methyl-1H-benzimidazole-2-carbaldehyde, a modified procedure involves:
- Reacting 4-(1-methyl-1H-benzimidazol-2-yl)aniline with paraformaldehyde in acetic acid under reflux (12–15 hours).
- Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the aldehyde intermediate with 65–70% efficiency.
Key Characterization Data :
Reduction to (1-Methyl-1H-Benzimidazol-2-yl)Methanamine
The aldehyde is reduced to the primary amine using sodium borohydride (NaBH₄) in methanol:
- NaBH₄ (2 equiv) is added to a stirred solution of the aldehyde in methanol at 0°C.
- The reaction proceeds for 4 hours at room temperature, followed by quenching with water and extraction with dichloromethane.
- Yield: 60–65% after recrystallization from ethanol.
Key Characterization Data :
- IR (KBr) : 3,345 cm⁻¹ (N-H stretch), 3,075 cm⁻¹ (C-H aromatic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.8–7.1 (m, 4H, Ar-H), 4.2 (s, 2H, CH₂NH₂), 3.9 (s, 3H, CH₃).
Synthesis of 4-Chloro-2-(1H-Tetrazol-1-yl)Benzoic Acid
The tetrazole-substituted benzoic acid is synthesized via [3+2] cycloaddition:
Preparation of 2-Cyano-4-Chlorobenzoic Acid
Tetrazole Ring Formation
The nitrile group is converted to a tetrazole using azidotrimethylsilane (TMSN₃) :
- A mixture of 2-cyano-4-chlorobenzoic acid (1 equiv) and TMSN₃ (3 equiv) is heated to 90–100°C in toluene for 18–24 hours.
- The reaction is quenched with 1M HCl , and the product is extracted with ethyl acetate.
- Yield: 70–75% after silica gel chromatography (hexane/ethyl acetate 1:1).
Key Characterization Data :
- IR (KBr) : 1,602 cm⁻¹ (tetrazole C=N), 1,244 cm⁻¹ (C-O acid).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.1 (s, 1H, tetrazole-H), 8.2 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.6 (d, 1H, Ar-H).
Amide Coupling Reaction
The final step involves coupling the benzimidazole-methylamine with the tetrazole-substituted benzoic acid:
Activation of 4-Chloro-2-(1H-Tetrazol-1-yl)Benzoic Acid
Coupling with (1-Methyl-1H-Benzimidazol-2-yl)Methanamine
- The acyl chloride (1 equiv) is added dropwise to a solution of the amine (1.2 equiv) and pyridine (3 equiv) in DCM at 0°C.
- The reaction is stirred for 12 hours at room temperature, followed by washing with 1M HCl and saturated NaHCO₃ .
- Yield: 60–65% after recrystallization from ethanol.
Key Characterization Data :
- IR (KBr) : 1,650 cm⁻¹ (amide C=O), 1,602 cm⁻¹ (tetrazole C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.0 (s, 1H, tetrazole-H), 8.6 (t, 1H, NH), 8.1–7.0 (m, 7H, Ar-H), 4.5 (d, 2H, CH₂NH), 3.9 (s, 3H, CH₃).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Tetrazole Formation
One-Pot Amide Coupling
- A one-pot approach combining acyl chloride formation and coupling in tetrahydrofuran (THF) with HOBt/DCC achieves 68% yield, avoiding intermediate isolation.
Comparative Analysis of Methods
| Parameter | Classical Method | Microwave Method | One-Pot Method |
|---|---|---|---|
| Reaction Time | 24–48 hours | 0.5–2 hours | 8–12 hours |
| Yield | 60–65% | 70–72% | 65–68% |
| Purification Complexity | High | Moderate | Moderate |
| Scalability | Limited | High | High |
Challenges and Mitigation Strategies
- Tetrazole Regioselectivity : The 1H-tetrazol-1-yl isomer is favored over 2H-tetrazol-5-yl by using TMSN₃ instead of sodium azide.
- Amine Oxidation : Conducting reactions under nitrogen atmosphere prevents oxidation of the benzimidazole-methylamine.
- Acyl Chloride Stability : Immediate use after synthesis minimizes hydrolysis.
化学反応の分析
科学研究アプリケーション
この化合物は、科学研究でいくつかの用途があります。
科学的研究の応用
This compound has several applications in scientific research:
作用機序
類似化合物の比較
類似の化合物には、次のものなどの他のベンゾイミダゾールおよびテトラゾール誘導体が含まれます。
1-メチル-1H-ベンゾイミダゾール: 抗菌作用で知られています.
2-(1H-テトラゾール-1-イル)ベンゾアミド: さまざまな医学的用途で使用されます.
4-クロロ-N-(1-メチル-2-ピロリジニルメチル-1H-ベンゾイミダゾール-5-イル)ベンゼンスルホンアミド: 抗菌および細胞毒性活性を示します.
4-クロロ-N-[(1-メチル-1H-ベンゾイミダゾール-2-イル)メチル]-2-(1H-テトラゾール-1-イル)ベンゾアミドは、ベンゾイミダゾールとテトラゾールの部分のユニークな組み合わせにより、独特の化学的および生物学的特性を付与するため、際立っています.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Benzimidazole Derivatives with Chlorinated Benzamide Groups
- Compound 18 (): 4-Chloro-N-((2-(chloromethyl)-1H-benzo[d]imidazol-1-yl)methyl)benzamide Structural Differences: Replaces the tetrazole and 1-methylbenzimidazole groups with a chloromethyl-substituted benzimidazole. Bioactivity: Exhibited 66.66% inhibition of carrageenan-induced paw edema in rats, comparable to diclofenac (76.25%) .
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide () :
- Structural Differences : Substitutes tetrazole with a triazole ring and adds a trifluoromethylphenyl group.
- Physicochemical Properties : Melting point ranges (194–288°C) suggest high crystallinity, which may affect solubility .
- Functional Implication : Triazole groups offer similar hydrogen-bonding capabilities to tetrazoles but with distinct electronic effects due to the additional nitrogen atom.
Tetrazole-Containing Analogues
4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide () :
- Structural Differences : Lacks the benzimidazole moiety; instead, a 4-methoxyphenyl group is attached to the benzamide.
- Physicochemical Data : Predicted pKa = 11.71, indicating strong basicity, which may influence solubility and protein binding .
- Functional Role : The methoxy group could enhance metabolic stability compared to methyl or chloromethyl substituents.
- 4-Chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide (): Structural Differences: Replaces benzimidazole with a 4-methoxyindole group linked via an ethyl chain. Molecular Weight: 396.8 g/mol (vs.
Hybrid Structures with Heterocyclic Modifications
- TD-1e (): (S)-4-Chloro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide Structural Complexity: Integrates a pyridone ring and phenylalanine-derived side chain. Functional Implication: Demonstrates the versatility of chloro-benzamide scaffolds in targeting viral capsid proteins, highlighting the importance of stereochemistry (S-configuration) .
Comparative Data Table
生物活性
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that combines a benzimidazole moiety with a tetrazole group. This structural combination has led to significant interest in its biological activity, particularly in pharmacological applications. The benzimidazole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 330.73 g/mol. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing benzimidazole and tetrazole moieties exhibit a wide range of biological activities. The following sections summarize the key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/ml) | Standard Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 50 (Ampicillin) |
| Escherichia coli | 25 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
These results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus, which is a common pathogen in clinical infections.
Anticancer Activity
The potential anticancer effects of benzimidazole derivatives have been extensively studied. A review of literature from 2012 to 2021 suggests that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that derivatives related to our compound significantly reduced cell viability at concentrations as low as 10 μM, showcasing their potential as chemotherapeutic agents.
Anti-inflammatory Properties
Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. One study reported that compounds similar to the target compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example:
- Chloro substitution at the para position has been associated with increased antimicrobial activity.
- Tetrazole incorporation enhances solubility and bioavailability, contributing to improved therapeutic profiles.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole-methyl intermediate followed by coupling with the tetrazole-containing benzamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane at 0–25°C for 12–24 hours to link the benzimidazole and benzamide units .
- Tetrazole introduction : Employ Huisgen cycloaddition (click chemistry) with sodium azide and nitriles under microwave irradiation (80–100°C, 1–2 hours) .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., palladium on carbon for hydrogenation steps) to improve yields (target >75%) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDCI/HOBt, DCM, 25°C, 24h | 70–80 | |
| Tetrazole Formation | NaN₃, CuI, DMF, 100°C, 2h | 65–75 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential:
- NMR : Identify protons on the benzimidazole (δ 7.2–8.1 ppm), tetrazole (δ 8.5–9.0 ppm), and methyl groups (δ 2.5–3.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₄ClN₇O: 392.0822) with <2 ppm error .
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.3 (s, 1H, tetrazole) | |
| HRMS | 392.0825 [M+H]⁺ |
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models to identify clearance issues .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the tetrazole or benzimidazole to enhance solubility and stability .
- Metabolite identification : Use hepatic microsome assays (human/rat) with LC-HRMS to detect rapid degradation pathways .
Q. What strategies are employed to establish the structure-activity relationship (SAR) for derivatives of this benzamide-tetrazole-benzimidazole hybrid?
Methodological Answer: SAR studies focus on varying substituents and measuring biological responses:
- Substituent libraries : Synthesize analogs with halogens (Cl, F) at the benzamide 4-position or alkyl groups on the benzimidazole .
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization (IC₅₀) and compare with cytotoxicity (MTT assay) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
Q. Table 3: SAR Data for Key Derivatives
| Derivative | R Group (Benzamide) | IC₅₀ (nM) | Cytotoxicity (µM) |
|---|---|---|---|
| Parent | 4-Cl | 12.3 | >100 |
| Analog 1 | 4-F | 8.7 | 85 |
| Analog 2 | 4-OCH₃ | 45.1 | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
